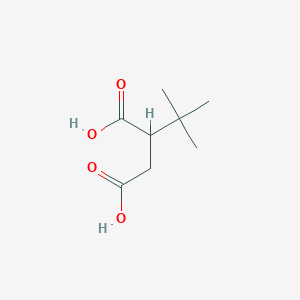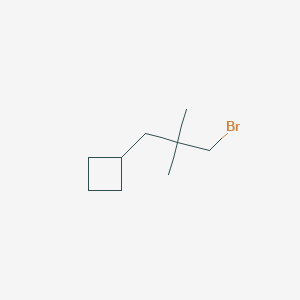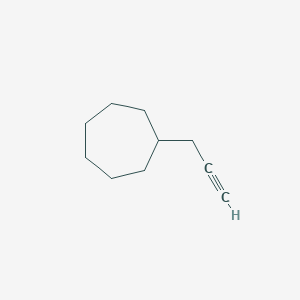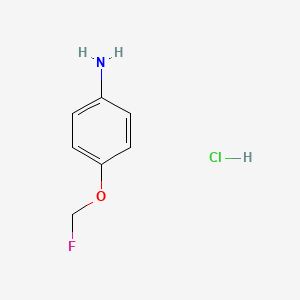
2-tert-Butylbutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butylbutanedioic acid is an organic compound characterized by the presence of a tert-butyl group attached to a butanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butylbutanedioic acid typically involves the alkylation of butanedioic acid derivatives with tert-butyl groups. One common method is the reaction of benzyl cyanides with tert-butyl hydroperoxide, which proceeds under metal-free conditions to yield tert-butyl esters .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using readily available starting materials. The process may include steps such as esterification, hydrolysis, and purification to obtain the desired product in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-tert-Butylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-tert-Butylbutanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
2-tert-Butylbutanedioic acid can be compared with other similar compounds, such as:
Fumaric Acid: Both compounds contain a butanedioic acid backbone, but fumaric acid lacks the tert-butyl group.
Maleic Acid: Similar to fumaric acid, maleic acid also lacks the tert-butyl group and has different stereochemistry.
The presence of the tert-butyl group in this compound imparts unique reactivity and properties, distinguishing it from these similar compounds .
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
2-tert-butylbutanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)5(7(11)12)4-6(9)10/h5H,4H2,1-3H3,(H,9,10)(H,11,12) |
Clé InChI |
YWCIQVCLMJYZBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)

